molecular formula C24H21Cl2N3O3S B2957834 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-55-9

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No. B2957834
CAS RN: 866016-55-9
M. Wt: 502.41
InChI Key: TUWXCWVMXAVSAE-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom). The molecule also contains two phenyl rings, each substituted with a chlorine atom .

Scientific Research Applications

Anticancer Activity

Research into related compounds has identified promising anticancer activities. For instance, a study reported the synthesis and anticancer evaluation of a compound similar in structure, which demonstrated significant inhibitory effects against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer. This study used crystal structure determination, density functional theory (DFT) calculations, molecular electrostatic potential (MEP) surface mapping, and molecular docking studies to elucidate the compound's mode of action (Pei Huang et al., 2020).

Crystal Structure Analysis

Crystallographic studies are essential for understanding the molecular and electronic structures of compounds, offering insights into their reactivity and interaction with biological targets. An example includes the synthesis and crystallographic analysis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrating its effective herbicidal activity. Such studies contribute to the development of targeted chemical agents for agricultural applications (Liu et al., 2008).

Synthesis and Reactivity

Understanding the synthetic pathways and reactivity of compounds like N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is crucial for their application in pharmaceuticals and materials science. A detailed synthetic strategy for a related compound, 4-chlorothieno[3,2-d]pyrimidine, outlines a method that avoids the use of excess toxic reagents, offering a safer and more efficient route for producing these compounds (Cai Dejiao, 2011).

Antimicrobial and Antifungal Activities

Further research into compounds within the same family has identified potential antimicrobial and antifungal properties. Novel pyrazole derivatives with linked pyrazolo[4,3-d]-pyrimidine derivatives, for instance, showed significant in vitro antimicrobial and anticancer activity, indicating the broad therapeutic potential of these compounds (H. Hafez et al., 2016).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. For example, the presence of a chlorine atom might make it potentially hazardous due to the possibility of forming toxic chlorinated compounds . Always handle chemicals with appropriate safety precautions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to form N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide. The amide is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid and 3-chlorobenzyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenylacetic acid", "thionyl chloride", "2-(4-chlorophenyl)ethylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "3-chlorobenzyl chloride" ], "Reaction": [ "4-chlorophenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "4-chlorophenylacetyl chloride is reacted with 2-(4-chlorophenyl)ethylamine to form N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide.", "N-[2-(4-chlorophenyl)ethyl]-4-chlorophenylacetamide is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid and 3-chlorobenzyl chloride to form N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] }

CAS RN

866016-55-9

Molecular Formula

C24H21Cl2N3O3S

Molecular Weight

502.41

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30)

InChI Key

TUWXCWVMXAVSAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

solubility

not available

Origin of Product

United States

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